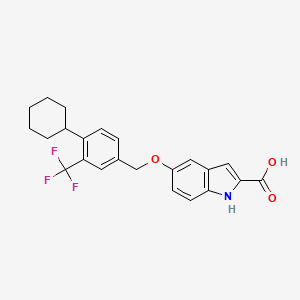
Antifungal agent 85
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It exhibits significant activity against a variety of Gram-positive bacteria with minimum inhibitory concentration values ranging from 2.5 to 10 μM . This compound is primarily used for research purposes and is not intended for human consumption.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 85 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar antifungal agents often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of antifungal agents typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product. The production methods are designed to be scalable and cost-effective while maintaining environmental and safety standards.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal agent 85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Antifungal agent 85 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cell membranes.
Medicine: Investigated for its potential use in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mécanisme D'action
The mechanism of action of antifungal agent 85 involves disrupting the integrity of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of essential cell contents, ultimately causing cell death . This mechanism is similar to that of other polyene antifungal agents.
Comparaison Avec Des Composés Similaires
Amphotericin B: A polyene antifungal that also binds to ergosterol and disrupts fungal cell membranes.
Nystatin: Another polyene antifungal with a similar mechanism of action.
Azoles (e.g., fluconazole, itraconazole): These compounds inhibit ergosterol synthesis by blocking the enzyme lanosterol 14α-demethylase.
Uniqueness: Antifungal agent 85 is unique in its potent antibacterial properties in addition to its antifungal activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H22F3NO3 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
5-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H22F3NO3/c24-23(25,26)19-10-14(6-8-18(19)15-4-2-1-3-5-15)13-30-17-7-9-20-16(11-17)12-21(27-20)22(28)29/h6-12,15,27H,1-5,13H2,(H,28,29) |
Clé InChI |
QFVAQJVBLPDSCU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC(=C4)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



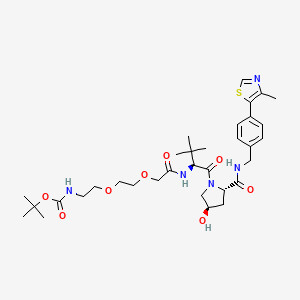

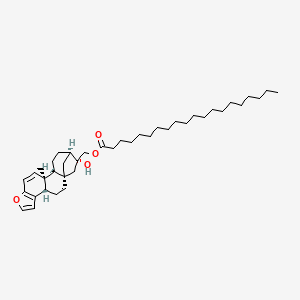


![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)

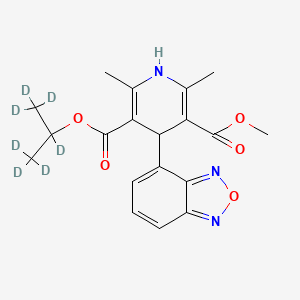
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)
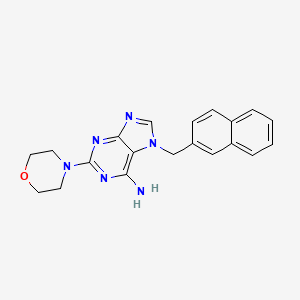
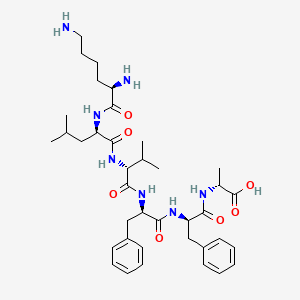

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
